3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Overview
Description
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a chemical compound that belongs to the class of brominated heterocyclic compounds. It is characterized by the presence of a bromomethyl group attached to a pyrrolidine ring, which is further substituted with a methyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide typically involves the bromination of 1-methylpyrrolidine. One common method is the reaction of 1-methylpyrrolidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
For large-scale industrial production, the synthesis may involve the use of more efficient and environmentally friendly methods. One such method includes the use of hydrobromic acid (HBr) in combination with a suitable oxidizing agent to achieve bromination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyrrolidine derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, oxo compounds, and reduced methylpyrrolidine derivatives.
Scientific Research Applications
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property makes it useful in the modification of biomolecules and the study of enzyme active sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites in the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-2-methylpyridine hydrobromide
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 3-(Bromomethyl)-4-methylpyridine hydrobromide
Uniqueness
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
3-(bromomethyl)-1-methylpyrrolidine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-3-2-6(4-7)5-8;/h6H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFPDOVQYNJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-77-9 | |
Record name | Pyrrolidine, 3-(bromomethyl)-1-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(bromomethyl)-1-methylpyrrolidine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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